molecular formula C12H22O2Si B12605915 (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal CAS No. 646520-66-3

(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal

Cat. No.: B12605915
CAS No.: 646520-66-3
M. Wt: 226.39 g/mol
InChI Key: CNGUAWUMPGNDLC-NSHDSACASA-N
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Description

(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a hex-4-ynal backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal typically involves the protection of an alcohol group with a TBS group. This can be achieved using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Tetrabutylammonium fluoride, sodium tetrachloroaurate(III) dihydrate.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Deprotected alcohols.

Scientific Research Applications

(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal is used in various scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal involves its reactivity as an aldehyde and the stability provided by the TBS protecting group. The TBS group prevents unwanted side reactions, allowing for selective transformations at the aldehyde site. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[tert-Butyl(diphenyl)silyl]oxy}hex-4-ynal
  • (2S)-2-{[tert-Butyl(triisopropyl)silyl]oxy}hex-4-ynal
  • (2S)-2-{[tert-Butyl(phenyl)silyl]oxy}hex-4-ynal

Uniqueness

(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal is unique due to the specific steric and electronic properties imparted by the tert-butyl(dimethyl)silyl group. This makes it particularly useful in selective reactions where other protecting groups might fail. The compound’s stability and reactivity profile make it a valuable tool in synthetic organic chemistry.

Properties

CAS No.

646520-66-3

Molecular Formula

C12H22O2Si

Molecular Weight

226.39 g/mol

IUPAC Name

(2S)-2-[tert-butyl(dimethyl)silyl]oxyhex-4-ynal

InChI

InChI=1S/C12H22O2Si/c1-7-8-9-11(10-13)14-15(5,6)12(2,3)4/h10-11H,9H2,1-6H3/t11-/m0/s1

InChI Key

CNGUAWUMPGNDLC-NSHDSACASA-N

Isomeric SMILES

CC#CC[C@@H](C=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC#CCC(C=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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